L-Leucylglycyl-L-lysyl-L-lysine
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Overview
Description
L-Leucylglycyl-L-lysyl-L-lysine is a peptide compound composed of the amino acids leucine, glycine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated for the addition of L-lysine and another L-lysine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine residues.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
L-Leucylglycyl-L-lysyl-L-lysine has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industrial: It is used in the development of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may interact with cell surface receptors to trigger signaling cascades.
Comparison with Similar Compounds
Similar Compounds
L-Leucylglycyl-L-lysine: A shorter peptide with similar properties.
L-Leucylglycyl-L-lysyl-L-arginine: An analog with arginine replacing one lysine residue.
L-Leucylglycyl-L-lysyl-L-histidine: An analog with histidine replacing one lysine residue.
Uniqueness
L-Leucylglycyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of two lysine residues, which can influence its biological activity and interactions. The presence of multiple lysine residues can enhance its binding affinity to certain targets and increase its potential therapeutic effects.
Properties
CAS No. |
300768-38-1 |
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Molecular Formula |
C20H40N6O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H40N6O5/c1-13(2)11-14(23)18(28)24-12-17(27)25-15(7-3-5-9-21)19(29)26-16(20(30)31)8-4-6-10-22/h13-16H,3-12,21-23H2,1-2H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31)/t14-,15-,16-/m0/s1 |
InChI Key |
KCUKBJRJSSESTP-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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